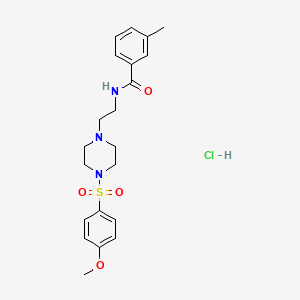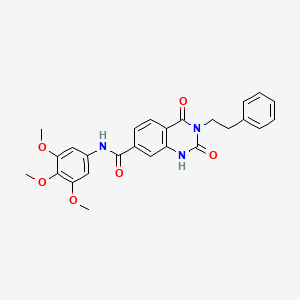
2,4-dioxo-3-phenethyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dioxo-3-phenethyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H25N3O6 and its molecular weight is 475.501. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-3-phenethyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-phenethyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Quinazoline derivatives are synthesized through various chemical reactions, including cyclization, alkylation, and heterocyclization processes. These methods are crucial for creating compounds with potential biological activities. For example, studies have explored the synthesis of tetrahydroquinazoline derivatives as novel inhibitors of dihydrofolate reductase (DHFR), highlighting their potential as antitumor agents and against specific pathogens like Pneumocystis carinii and Toxoplasma gondii (Gangjee et al., 1995).
Medicinal Chemistry and Pharmacological Properties
Quinazoline derivatives exhibit a broad range of biological activities, including antimicrobial, antifungal, and antitumor properties. These compounds are synthesized and evaluated for their potential in treating various diseases. For instance, certain quinazoline derivatives have shown significant potency and selectivity against T. gondii DHFR, suggesting their potential as therapeutic agents (Gangjee et al., 1995). Additionally, the synthesis and cytotoxic activity of quinazoline derivatives bearing cationic side chains have been investigated, with some showing substantial growth delays against in vivo tumors (Bu et al., 2001).
Molecular Docking Studies
Research also includes computational studies, such as molecular docking, to predict the interaction of quinazoline derivatives with biological targets. For instance, the docking results of certain quinazoline derivatives indicate potential inhibitory activity against specific complexes, suggesting their relevance in drug design and discovery processes (El-Azab et al., 2016).
properties
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-33-21-14-18(15-22(34-2)23(21)35-3)27-24(30)17-9-10-19-20(13-17)28-26(32)29(25(19)31)12-11-16-7-5-4-6-8-16/h4-10,13-15H,11-12H2,1-3H3,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQSRGOAWBWAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-3-phenethyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)
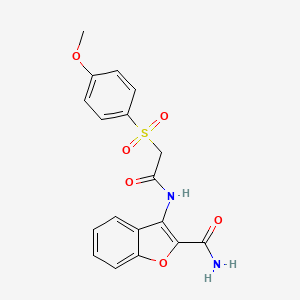
![3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2832775.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide](/img/structure/B2832776.png)

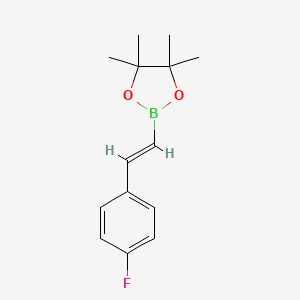
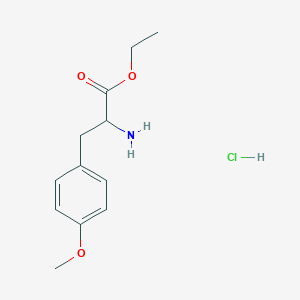
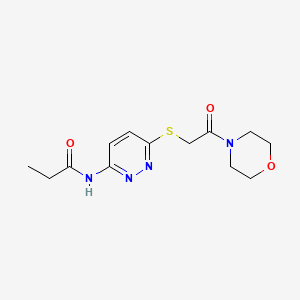

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2832787.png)
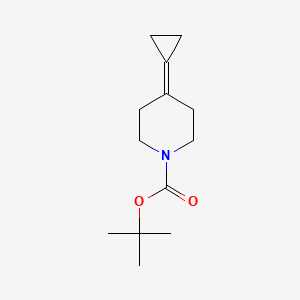
![1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2832791.png)
